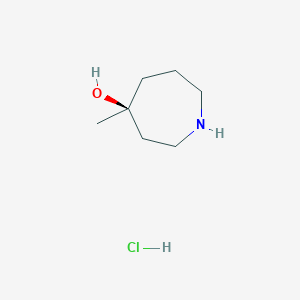

(4S)-4-methylazepan-4-ol;hydrochloride

Description

(4S)-4-methylazepan-4-ol hydrochloride is a chiral azepane derivative characterized by a seven-membered nitrogen-containing ring (azepane) with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position, along with a hydrochloride counterion. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . Key identifiers include:

Market analyses indicate steady production growth for this compound, driven by its applications in pharmaceutical intermediates and fine chemical synthesis .

Properties

IUPAC Name |

(4S)-4-methylazepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKBXRNNRPFFKO-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCNCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (4S)-4-methylazepan-4-ol hydrochloride | 91774-53-7 | C₇H₁₆ClNO | 165.66 | Hydroxyl and methyl at position 4; (4S) configuration |

| 4-Fluoro-4-methylazepane hydrochloride | 1951441-64-7 | C₇H₁₅ClFN | 167.65 | Fluorine and methyl at position 4 |

| 3-Methylazepan-4-one hydrochloride | 56515-23-2 | C₇H₁₄ClNO | 163.65 | Ketone at position 4; methyl at position 3 |

Structural and Functional Differences

Functional Groups: The hydroxyl group in (4S)-4-methylazepan-4-ol hydrochloride enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the fluoro (electronegative but non-hydrogen-bonding) and ketone (polar but lacking -OH) derivatives . The (4S)-stereochemistry in the target compound may influence chiral recognition in biological systems, whereas the 4-fluoro and 3-methyl-ketone analogs lack such stereochemical complexity .

Physicochemical Properties :

- Solubility : The hydroxyl group likely improves aqueous solubility relative to the fluorinated and ketone-containing analogs, which may exhibit lower polarity .

- Stability : The ketone group in 3-methylazepan-4-one hydrochloride could render it more reactive toward nucleophiles, whereas the fluorine substituent in 4-fluoro-4-methylazepane hydrochloride may enhance metabolic stability .

Applications :

- The target compound’s hydroxyl group makes it a candidate for drug formulations requiring solubility, while the fluoro analog may serve in applications prioritizing lipophilicity and stability (e.g., CNS-targeting drugs) .

- The ketone derivative is likely used as a synthetic intermediate for further functionalization (e.g., reduction to secondary alcohols) .

Research and Market Insights

- Production Trends: (4S)-4-methylazepan-4-ol hydrochloride has established global production capacity, with forecasts predicting a compound annual growth rate (CAGR) of ~5% from 2025–2030 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.